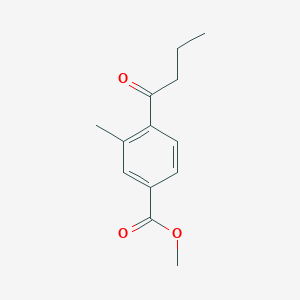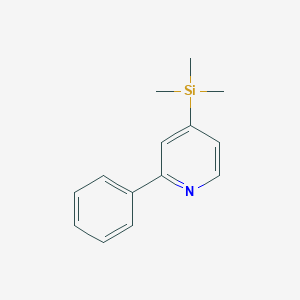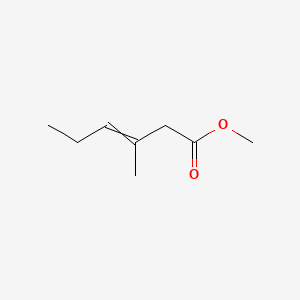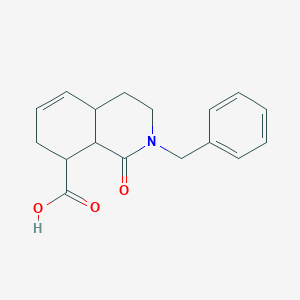![molecular formula C8H5BrF3N3 B13971763 7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, methyl, and trifluoromethyl substituents. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. Additionally, other methods such as the use of hydrazine hydrate and ethanol under controlled temperature conditions have been reported .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced triazolopyridines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it has been shown to inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine and trifluoromethyl substituents.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another similar compound with different substituents and ring structure.
Uniqueness
The uniqueness of 7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and the trifluoromethyl group enhances its reactivity and potential pharmacological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C8H5BrF3N3 |
|---|---|
Poids moléculaire |
280.04 g/mol |
Nom IUPAC |
7-bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-5(9)2-3-15-6(4)13-14-7(15)8(10,11)12/h2-3H,1H3 |
Clé InChI |
FGDARKIJTSFYSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN2C1=NN=C2C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)

![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)




